molecular formula C12H8N2O B13948608 Benzo[c]-1,5-naphthyridine, 5-oxide CAS No. 61564-11-2

Benzo[c]-1,5-naphthyridine, 5-oxide

Cat. No.: B13948608
CAS No.: 61564-11-2
M. Wt: 196.20 g/mol
InChI Key: SZINGAHZKIRHLN-UHFFFAOYSA-N
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Description

Benzo[c]-1,5-naphthyridine, 5-oxide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]-1,5-naphthyridine, 5-oxide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the naphthyridine core, which is then oxidized to introduce the oxide group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and oxidation steps, making the process more viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]-1,5-naphthyridine, 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxylated or aminated products .

Scientific Research Applications

Benzo[c]-1,5-naphthyridine, 5-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzo[c]-1,5-naphthyridine, 5-oxide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]-1,5-naphthyridine, 5-oxide stands out due to its unique fused ring structure and the presence of the oxide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61564-11-2

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

5-oxidobenzo[c][1,5]naphthyridin-5-ium

InChI

InChI=1S/C12H8N2O/c15-14-8-9-4-1-2-5-10(9)12-11(14)6-3-7-13-12/h1-8H

InChI Key

SZINGAHZKIRHLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=C2N=CC=C3)[O-]

Origin of Product

United States

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